molecular formula C16H18FNO3 B3381120 (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid CAS No. 2173637-65-3

(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid

Cat. No.: B3381120
CAS No.: 2173637-65-3
M. Wt: 291.32 g/mol
InChI Key: SGOLQBSXYYLCMP-UBHSHLNASA-N
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Description

The compound “(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid” is a stereochemically defined derivative of the octahydroindole-2-carboxylic acid scaffold. The octahydroindole core (CAS: 145438-94-4) is a critical intermediate in synthesizing enantiopure angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril . The addition of a 4-fluorobenzoyl group likely modifies its pharmacological properties, enhancing lipophilicity and metabolic stability compared to unsubstituted analogues.

Properties

IUPAC Name

(2S,3aS,7aS)-1-(4-fluorobenzoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3/c17-12-7-5-10(6-8-12)15(19)18-13-4-2-1-3-11(13)9-14(18)16(20)21/h5-8,11,13-14H,1-4,9H2,(H,20,21)/t11-,13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOLQBSXYYLCMP-UBHSHLNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Hydrogenation: The indole core is then subjected to hydrogenation to form the octahydroindole structure. This step typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and hydrogen gas.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through an acylation reaction using 4-fluorobenzoyl chloride and a suitable base such as triethylamine.

Industrial Production Methods

Industrial production of (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, triethylamine (TEA)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds with similar structures exhibit significant biological activity. For instance, studies have shown that derivatives of octahydroindoles can interact with various receptors involved in neurological functions, potentially leading to the development of new therapeutic agents for neurological disorders . The presence of the fluorobenzoyl group can enhance lipophilicity, improving cell membrane permeability.

Enzyme Inhibition Studies

The compound may serve as a lead structure for the development of enzyme inhibitors. Preliminary studies suggest that octahydroindole derivatives can inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in managing post-prandial hyperglycemia . This positions the compound as a potential candidate for diabetes management.

Molecular Docking and QSAR Modeling

Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are employed to predict the interactions of this compound with various biological macromolecules. These methods help in identifying potential targets and elucidating mechanisms of action critical for drug development .

Case Studies

Study Findings Implications
Study on Spiroindolone AnaloguesInvestigated the inhibition of α-amylase and α-glucosidase by synthetic compounds similar to octahydroindoles.Supports the hypothesis that structural modifications can enhance pharmacological efficacy in glycemic control .
QSAR Analysis of Indole DerivativesIdentified key structural features that correlate with biological activity against specific targets.Provides a framework for designing new derivatives with improved activity profiles.

Mechanism of Action

The mechanism of action of (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may play a crucial role in binding to these targets, while the indole core and carboxylic acid group contribute to the overall activity of the compound. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold: Octahydroindole-2-carboxylic Acid Derivatives

The stereochemistry of the octahydroindole backbone is pivotal for biological activity. For example:

  • (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid : A key intermediate in Perindopril synthesis. Its (2S,3aS,7aS) configuration ensures proper binding to ACE, enabling hydrolysis to the active metabolite .
  • (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid : The enantiomer exhibits reduced ACE affinity due to stereochemical mismatch, highlighting the importance of the (2S) configuration .
Table 1: Stereochemical Impact on Pharmacological Activity
Compound Stereochemistry Role in Drug Synthesis
Target compound (4-fluorobenzoyl) (2S,3aS,7aS) Potential ACE inhibitor precursor
Perindopril intermediate (2S,3aS,7aS) Active in ACE inhibition
(2R,3aS,7aS)-Isomer (2R,3aS,7aS) Inactive or weakly active

Substituent Modifications: Fluorobenzoyl vs. Other Acyl Groups

The 4-fluorobenzoyl group distinguishes the target compound from related ACE inhibitors and spiroindolone derivatives:

ACE Inhibitors with Acyl Modifications
  • Trandolapril: Contains a [(1-ethoxycarbonyl-3-phenylpropyl)amino]propanoyl group. Hydrolyzes to Trandolaprilat, its active dicarboxylic acid form .
  • Ramipril: Features a [(1-ethoxycarbonyl)butyl]amino-propanoyl substituent. Its active metabolite, Ramiprilat, shares the octahydroindole core but lacks the fluorobenzoyl group .
Spiroindolone Derivatives
  • Compound 5j : A hypoglycemic agent with a 4-(trifluoromethyl)benzoyl group. Synthesized using the same octahydroindole-2-carboxylic acid scaffold, demonstrating substituent-driven target selectivity (e.g., dual inhibition of COX and α-glucosidase) .
  • Compound IIh : Includes a benzo[b]thiophene moiety and 4-fluorobenzoyl group, showing structural versatility in drug design .
Table 2: Substituent Effects on Activity
Compound Substituent Therapeutic Use Key Property
Target compound 4-fluorobenzoyl Hypothetical ACE inhibitor Enhanced lipophilicity/stability
Trandolapril Ethoxycarbonyl-phenylpropyl Hypertension Prodrug activation via esterases
5j (spiroindolone) 4-(trifluoromethyl)benzoyl Hypoglycemic/COX inhibition High yield (88%) and selectivity

Pharmacokinetic and Crystallographic Insights

  • Metabolic Stability : Fluorine’s electron-withdrawing effect may slow esterase-mediated hydrolysis, prolonging half-life compared to Trandolapril .
  • Crystal Packing : Analogous compounds (e.g., ’s hexahydro-isoindole) exhibit hydrogen bonding and C–H···π interactions, suggesting similar solubility challenges for the fluorobenzoyl derivative .

Biological Activity

(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology. The presence of a fluorobenzoyl moiety suggests enhanced lipophilicity, which may improve its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C16H18FNO3C_{16}H_{18}FNO_3, and it has a molecular weight of approximately 303.32 g/mol. Its structure includes an octahydroindole framework, which is a bicyclic compound containing nitrogen, and is substituted with a 4-fluorobenzoyl group and a carboxylic acid group.

PropertyValue
Molecular FormulaC₁₆H₁₈FNO₃
Molecular Weight303.32 g/mol
CAS Number[Not available]
Structural FeaturesOctahydroindole with 4-fluorobenzoyl and carboxylic acid

Pharmacological Potential

Preliminary studies indicate that (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid may exhibit significant biological activity as a potential pharmacological agent. Its structural features suggest possible interactions with various biological targets, including receptors involved in neurological functions.

Mechanism of Action:
The compound may interact with neurotransmitter receptors or enzymes involved in signaling pathways, potentially influencing neurochemical processes. Computational methods such as molecular docking studies have been employed to predict its binding affinity to specific targets .

Case Studies

  • Neuroprotective Effects:
    A study investigated the neuroprotective effects of similar octahydroindole derivatives on neuronal cell lines under oxidative stress conditions. Results indicated that these compounds could reduce cell death and promote cell survival through antioxidant mechanisms .
  • Antidepressant Activity:
    Another research explored the antidepressant-like effects of compounds structurally related to (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid in animal models. The findings suggested that these compounds may enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .

Computational Studies

Recent studies utilizing quantitative structure-activity relationship (QSAR) modeling have predicted the biological activity of (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid based on its chemical structure. These models help identify potential targets and elucidate mechanisms of action critical for drug development processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid

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